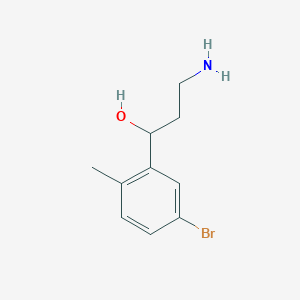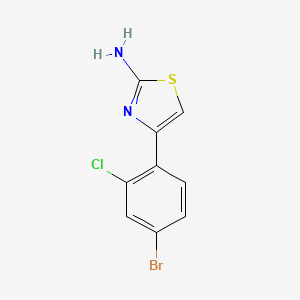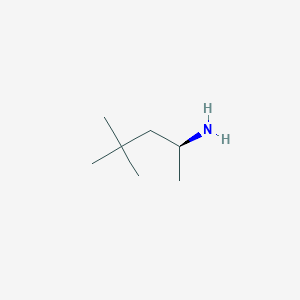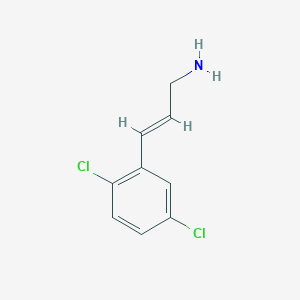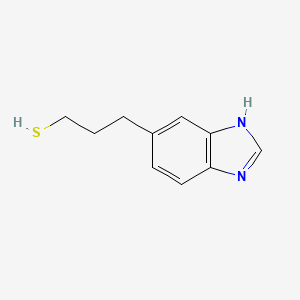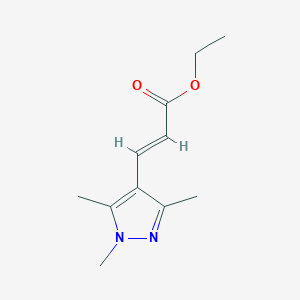
ethyl 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 4-amino-3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Applications De Recherche Scientifique
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its bioactive properties.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: A simple pyrazole derivative with applications in coordination chemistry and as a ligand in catalysis.
4-Amino-3,5-dimethylpyrazole: A precursor in the synthesis of various pyrazole-based compounds with potential biological activity.
Ethyl 3-(1H-pyrazol-4-yl)prop-2-enoate: A similar compound with a different substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
Ethyl (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
ethyl (E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h6-7H,5H2,1-4H3/b7-6+ |
Clé InChI |
DGWSUXOGDFDIEQ-VOTSOKGWSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(N(N=C1C)C)C |
SMILES canonique |
CCOC(=O)C=CC1=C(N(N=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzo[b]thiophen-3-yl)butan-2-amine](/img/structure/B13612197.png)
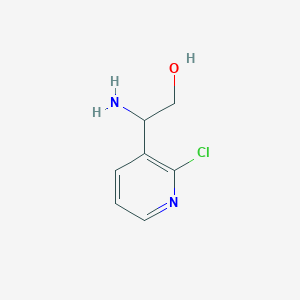

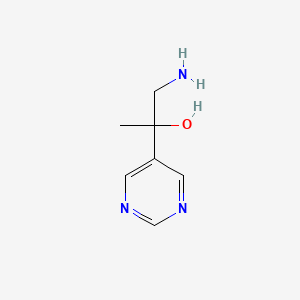
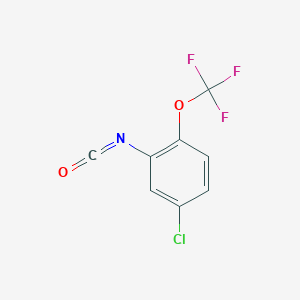

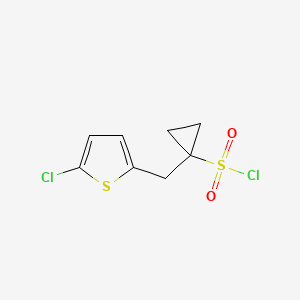
![1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13612251.png)
